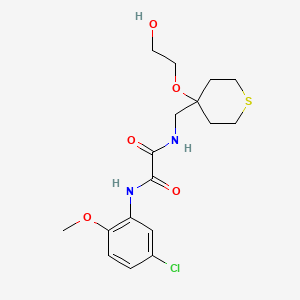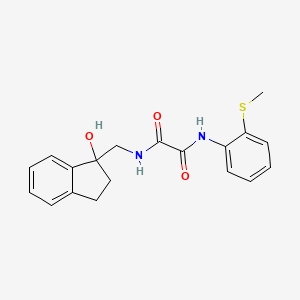
N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide" is a type of oxalamide, which is a class of compounds known for their potential applications in various fields, including materials science and medicinal chemistry. Oxalamides often exhibit interesting properties and can be used as nucleators to enhance the crystallization of polymers, as well as in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of oxalamide compounds can be achieved through various methods. One such method involves a novel one-pot synthetic approach that utilizes the classical Meinwald rearrangement and a new rearrangement sequence to produce N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method is operationally simple and high yielding, making it a useful formula for the synthesis of both anthranilic acid derivatives and oxalamides .
Molecular Structure Analysis
The molecular structure of oxalamide compounds can be characterized using techniques such as X-ray diffraction (XRD), which provides information on the crystal structure of the compound. For instance, the crystal structure of related compounds has been determined, revealing how protonation occurs and the supramolecular motifs formed in the solid state . Although the specific structure of "N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide" is not detailed in the provided papers, similar analytical techniques would likely be used for its analysis.
Chemical Reactions Analysis
Oxalamide compounds can participate in various chemical reactions, including those that lead to the formation of polymers or enhance the properties of existing materials. For example, oxalamide compounds with different configurations can act as nucleators to significantly increase the crystallization rate of poly(hydroxyalkanoate)s (PHAs), affecting the crystallization temperature and crystallinity of the PHAs .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamide compounds are influenced by their molecular structure. The presence of different terminal structures, such as cyclohexyl and phenyl groups, can affect their nucleation efficiency and compatibility in polymer matrices. For instance, the addition of an oxalamide compound with a phenyl group to PHAs can increase the crystallization temperature and crystallinity while reducing the isothermal crystallization time and spherulitic size . These properties are crucial for the application of oxalamides in materials science and other fields.
科学的研究の応用
Novel Synthetic Approaches and Chemical Properties
Synthetic Methods and Characterization : A novel synthetic approach for the synthesis of di- and mono-oxalamides has been developed, utilizing acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This method offers a high-yielding and operationally simple pathway for producing oxalamide derivatives, potentially applicable to the synthesis of the specified compound (Mamedov et al., 2016).
Advanced Materials and Catalysis
Organometallic Complexes : The synthesis and characterization of optically active binuclear diorganotin compounds from an optically active oxalamide demonstrate the potential of oxalamide derivatives in forming complexes with metals. These complexes exhibit unique structural and potentially catalytic properties, highlighting the versatility of oxalamides in materials science and catalysis (Jiménez‐Pérez et al., 2006).
Pharmacological Research
Neuroscience and Drug Discovery : Research on N-(phenylalkyl)cinnamides related to oxalamides has uncovered their role as selective antagonists of NR1A/2B receptors, indicating the potential for oxalamide derivatives in developing new central nervous system therapeutics (Tamiz et al., 1999). This suggests that related compounds could be explored for their neurological effects and applications in treating CNS disorders.
特性
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-25-16-9-5-4-8-15(16)21-18(23)17(22)20-12-19(24)11-10-13-6-2-3-7-14(13)19/h2-9,24H,10-12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEFSFYDDKTJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

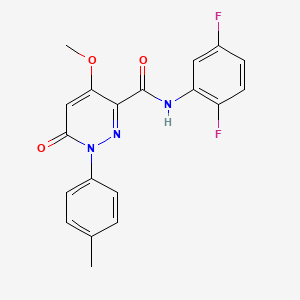
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-quinolin-2-ylsulfanylethanone](/img/structure/B2552124.png)
![(Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2552125.png)
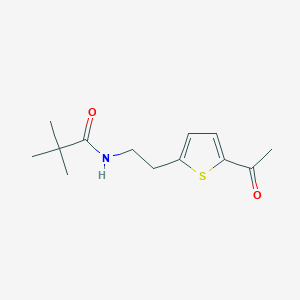
![3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide](/img/structure/B2552129.png)
![2-Cyano-N-[(2S,3R)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2552132.png)
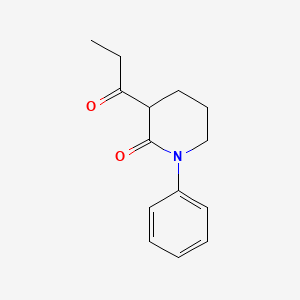

![1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2552136.png)
![[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2552138.png)
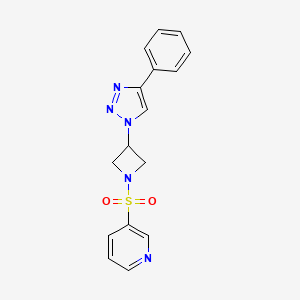
![3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2552141.png)
![N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2552145.png)
